5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
Description
5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a heterocyclic compound featuring a 1,2-oxazol-3(2H)-one core substituted with a sulfanylmethyl group linked to a 4-methoxyphenyl moiety.
Properties
CAS No. |
89660-81-1 |
|---|---|
Molecular Formula |
C12H13NO3S |
Molecular Weight |
251.30 g/mol |
IUPAC Name |
5-[(4-methoxyphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C12H13NO3S/c1-15-10-4-2-9(3-5-10)7-17-8-11-6-12(14)13-16-11/h2-6H,7-8H2,1H3,(H,13,14) |
InChI Key |
KNDJKAXHPRSKBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC2=CC(=O)NO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Methoxybenzyl)thio)methyl)isoxazol-3(2H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkene.
Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the isoxazole derivative with 4-methoxybenzylthiol under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate with a suitable electrophile, such as a halomethyl ketone, under appropriate conditions.
Industrial Production Methods
Industrial production of 5-(((4-Methoxybenzyl)thio)methyl)isoxazol-3(2H)-one may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Methoxybenzyl)thio)methyl)isoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The isoxazole ring can be reduced to an isoxazoline or isoxazolidine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Isoxazolines, isoxazolidines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate. Conversely, it can be reduced to alcohols or amines using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The presence of the methoxy group allows for nucleophilic substitution reactions, enabling the synthesis of various substituted isoxazole derivatives.
Biological Activities
Research has indicated that 5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell wall synthesis .
- Antifungal Activity : The compound has demonstrated antifungal properties in vitro, making it a candidate for further development as an antifungal agent.
- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Research is ongoing to elucidate these pathways in more detail .
Medicinal Chemistry
The potential therapeutic applications of this compound are being explored in various medical contexts:
- Cancer Therapy : Given its anticancer properties, there is ongoing research into its effectiveness against specific types of cancer cells. The compound's ability to induce apoptosis in malignant cells makes it a promising candidate for drug development .
- Infectious Diseases : Its broad-spectrum antimicrobial activity positions it as a potential treatment option for infections caused by resistant bacteria.
Industrial Applications
In addition to its biological applications, this compound is also explored for its utility in industrial settings:
- Polymer Development : Due to its unique chemical properties, it can be used in the synthesis of new polymers and coatings that exhibit enhanced durability and resistance to environmental factors.
Case Studies
Several case studies highlight the applications and efficacy of 5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one:
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli strains. The results indicated a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics.
- Cancer Cell Line Research : In vitro studies using human cancer cell lines showed that treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell viability, suggesting its potential as an anticancer agent.
- Polymer Synthesis Experiment : An industrial application study illustrated how this compound could be integrated into polymer matrices to enhance mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of 5-(((4-Methoxybenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity may be attributed to its ability to:
Inhibit Enzymes: The thioether and isoxazole moieties can interact with enzyme active sites, leading to inhibition.
Modulate Receptors: The compound may bind to and modulate the activity of certain receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
Core Scaffold and Substituent Analysis
The 1,2-oxazol-3(2H)-one core is shared among several bioactive compounds. Key comparisons include:
Key Observations :
- The target compound’s sulfanylmethyl group distinguishes it from muscimol’s aminomethyl substituent, which is critical for GABA receptor binding .
- The 4-methoxyphenyl moiety is a common feature in antifungal and antimicrobial agents (e.g., triazole derivatives in ) .
- Sulfonamide-linked oxazolones () exhibit antimicrobial activity, suggesting the target’s sulfanyl group could be modified for similar applications .
Biological Activity
5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including anticancer effects, mechanisms of action, and structure-activity relationships (SAR), supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound belongs to the oxazole family, characterized by the oxazole ring structure with a methoxyphenyl group and a sulfanyl methyl substituent. Its molecular formula is C12H13N3O2S, and it features a unique combination of functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one:
-
In vitro Studies :
- The compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). In one study, it exhibited an IC50 value of approximately 5 µM against MCF-7 cells, indicating significant antiproliferative activity .
- Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 protein levels .
- Mechanism of Action :
Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted to understand how structural modifications influence biological activity:
| Compound Variant | Substituent | IC50 (µM) | Notes |
|---|---|---|---|
| Base Compound | None | 5 | Initial activity observed |
| Variant A | -OCH3 | 3 | Enhanced potency |
| Variant B | -Cl | 8 | Reduced activity |
| Variant C | -F | 4 | Comparable to base compound |
This table illustrates how different substituents can modulate the compound's effectiveness, with methoxy groups generally enhancing activity.
Case Studies
-
Study on MCF-7 Cells :
In a controlled experiment, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers, including cleaved PARP and caspase-3 activation. The study concluded that the compound could serve as a lead candidate for developing new anticancer therapies targeting breast cancer . -
In Vivo Analysis :
Animal models have been utilized to assess the in vivo efficacy of this compound. In xenograft models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis within tumor tissues treated with the compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
